Naproxen Methyl Ester
Description
Contextualization within Non-Steroidal Anti-inflammatory Drug (NSAID) Research
Naproxen (B1676952) is a cornerstone of the NSAID class of drugs, which primarily function by inhibiting cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. banglajol.info Research into NSAIDs is extensive, and the exploration of derivatives like naproxen methyl ester is a logical progression. These derivatives allow researchers to probe the structure-activity relationships of the parent drug. This compound, also known as methyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate, is a direct derivative of naproxen. It is often used in research as an intermediate in the synthesis of other compounds or as a non-active control in biological assays. researchgate.net
Significance of Ester Derivatives in Drug Discovery and Development
The conversion of a carboxylic acid functional group to an ester is a common strategy in drug discovery. nih.govtubitak.gov.tr This modification can significantly alter a molecule's properties, including lipophilicity, solubility, and metabolic stability. tubitak.gov.tr In the context of NSAIDs, esterification of the carboxylic acid group has been explored as a method to potentially reduce the gastrointestinal side effects associated with the parent drugs. banglajol.infonih.gov The free carboxylic acid moiety is often implicated in direct gastric irritation. By masking this group as an ester, researchers can investigate alternative delivery mechanisms and metabolic pathways. banglajol.infonih.gov Furthermore, ester derivatives can serve as prodrugs, which are inactive compounds that are converted into the active form within the body. researchgate.net
Rationale for Focus on this compound as a Chemical Entity
This compound is a focal point of research for several key reasons. It serves as a crucial intermediate in the synthesis of a variety of other chemical entities, including hydrazides and Schiff bases, which are being investigated for their own potential therapeutic applications. researchgate.netuobaghdad.edu.iq It is also a known impurity and degradation product of naproxen, necessitating its study for the development of analytical methods to ensure the purity of naproxen formulations. adipogen.com
The enantioselective hydrolysis of racemic this compound is another area of intense research interest. nih.govselcuk.edu.tr The (S)-enantiomer of naproxen is significantly more pharmacologically active than the (R)-enantiomer. selcuk.edu.tr Therefore, developing efficient methods, often involving enzymes like lipases, to selectively hydrolyze the methyl ester to produce the pure (S)-naproxen is a key objective in pharmaceutical chemistry. nih.govselcuk.edu.trncats.iorsc.org This process is critical for producing the more potent and therapeutically desirable form of the drug.
Physicochemical and Research Data
The following tables provide a summary of key physicochemical properties and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H16O3 | chemeo.comnih.govnih.gov |
| Molecular Weight | 244.29 g/mol | chemeo.comnih.govchemeo.com |
| Appearance | White to off-white powder or crystals | adipogen.com |
| Solubility | Soluble in chloroform (B151607), methanol (B129727), or DCM | adipogen.com |
| logPoct/wat (Octanol/Water Partition Coefficient) | 3.125 | chemeo.com |
| CAS Number | 26159-35-3 | adipogen.comchemeo.com |
Table 2: Comparative In-Vivo Analgesic and Anti-inflammatory Activity
| Compound | Analgesic Activity (% Writhing Inhibition) | Anti-inflammatory Activity (% Inhibition at 5th hour) | Source |
| Naproxen | 64.68% | 95.12% | banglajol.inforesearchgate.net |
| This compound | 82.09% | 96.75% | banglajol.inforesearchgate.net |
| Naproxen Ethyl Ester | 82.59% | 91.54% | banglajol.info |
| Naproxen Isopropyl Ester | Not specified | 90.65% | banglajol.info |
Table 3: Molecular Docking and Binding Energy
| Compound | Binding Energy (ΔGbind) with COX-2 (kcal/mol) | Source |
| Naproxen | -63.94 | banglajol.info |
| This compound | -66.33 | banglajol.info |
| Naproxen Isopropyl Ester | -33.12 | banglajol.info |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180780 | |
| Record name | Naproxen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-35-3 | |
| Record name | (+)-Naproxen methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naproxen methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26159-35-3 | |
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| Record name | NAPROXEN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571OJX4PDN | |
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Synthesis and Derivatization Methodologies
Direct Fischer Esterification of Naproxen (B1676952) to Naproxen Methyl Ester
The most common and straightforward method for preparing this compound is the Fischer esterification of Naproxen. This reaction involves treating Naproxen with methanol (B129727) in the presence of an acid catalyst.
Acid-Catalyzed Esterification Protocols
The Fischer esterification is typically catalyzed by strong mineral acids. Concentrated sulfuric acid (H₂SO₄) is a frequently employed catalyst for this transformation. banglajol.infonih.gov The general protocol involves dissolving Naproxen in methanol, followed by the addition of a catalytic amount of the acid. The mixture is then heated to facilitate the reaction. banglajol.info The initial step involves the protonation of the carboxylic acid group of Naproxen by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is crucial for the synthesis of this compound. Reaction conditions are optimized to drive the equilibrium towards the product side and minimize side reactions.
Temperature and Time: The reaction is typically carried out under reflux conditions, often at temperatures around 70-80°C. banglajol.infonih.gov Reaction times can vary from 2 to 7 hours, with progress monitored by techniques like Thin-Layer Chromatography (TLC). banglajol.inforesearchgate.net
Purification: After the reaction is complete, a workup procedure is necessary to isolate and purify the ester. This often involves quenching the reaction, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. banglajol.info The organic layer is then washed, dried, and evaporated. Final purification is commonly achieved through column chromatography using a silica gel stationary phase and a solvent system such as hexane-ethyl acetate. banglajol.info This process yields the final product as solid crystals. banglajol.info One study reported an 84% yield of off-white to brownish crystals of this compound using this method. banglajol.info
Table 1: Fischer Esterification of Naproxen - Reaction and Purification Details
| Parameter | Details |
|---|---|
| Reactants | Naproxen, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux (70-80°C) |
| Reaction Time | 2-7 hours |
| Purification Method | Column Chromatography (Silica Gel) |
| Reported Yield | 81% - 86% |
Alternative Synthetic Routes to this compound
Beyond direct esterification, alternative synthetic strategies have been developed to produce this compound.
Carbonylation of α-(6'-methoxy-2'-naphthyl)ethanol
An alternative route involves the carbonylation of α-(6'-methoxy-2'-naphthyl)ethanol. This method represents an environmentally benign process catalyzed by transition metal complexes. jlu.edu.cn Research has demonstrated the successful carbonylation to the methyl ester of naproxen using a PVP-PdCl₂-CuCl₂/PPh₃ catalyst system. jlu.edu.cnsciradar.com This approach is part of a broader effort to produce α-arylpropionic acids and their esters through the carbonylation of alcohols and olefins. jlu.edu.cn
Other Catalytic Approaches for Esterification
Other catalytic methods have also been explored for the synthesis of Naproxen esters.
Enzyme-Catalyzed Synthesis: Lipases and esterases are used for the stereoselective synthesis of Naproxen esters. nih.govnih.gov These biocatalytic methods are valuable for producing specific enantiomers, which is significant as the (S)-enantiomer of naproxen is the pharmacologically active form. For instance, a lipase-catalyzed enantioselective transesterification process has been developed to synthesize (S)-naproxen ester prodrugs from racemic 2,2,2-trifluoroethyl naproxen ester in organic solvents. nih.gov
Coupling Agents: For more controlled reactions, coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be used. These reagents activate the carboxylic acid group of Naproxen, facilitating its reaction with methanol.
Synthesis of Deuterated this compound (e.g., Rac Naproxen-d3 Methyl Ester)
Isotopically labeled versions of this compound, such as Rac Naproxen-d3 Methyl Ester, are important as internal standards in analytical and metabolic studies. These compounds are synthesized to contain deuterium atoms at specific positions. For example, rac-Naproxen Methyl Ester-13C,d3 is a labeled intermediate of Naproxen used as an anti-inflammatory, analgesic, and antipyretic agent in research settings. pharmaffiliates.com These labeled compounds are crucial for applications in analytical method development and quality control. aquigenbio.com
Table 2: List of Compounds
| Compound Name |
|---|
| Naproxen |
| This compound |
| α-(6'-methoxy-2'-naphthyl)ethanol |
| Rac Naproxen-d3 Methyl Ester |
| rac-Naproxen Methyl Ester-13C,d3 |
| Sulfuric acid |
| Methanol |
| Dichloromethane |
| Ethyl acetate |
| Hexane |
| Dicyclohexylcarbodiimide (DCC) |
| 4-dimethylaminopyridine (DMAP) |
Derivatization of this compound for Novel Compounds
The ester functional group of this compound is a versatile handle for chemical modification. Researchers have successfully utilized it to synthesize a range of derivatives, including hydrazides, heterocyclic compounds, and conjugates with biomolecules like amino acids. These derivatizations aim to alter the parent molecule's physicochemical properties, which can influence its pharmacological profile.
A primary and highly effective derivatization pathway for this compound involves its conversion to naproxen hydrazide. This key intermediate is then used in cyclization reactions to form various heterocyclic systems, notably 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
The synthesis of Naproxen Hydrazide is typically achieved by reacting this compound with hydrazine (B178648) hydrate. researchgate.netresearchgate.netnih.gov In a common procedure, equimolar amounts of this compound and hydrazine hydrate are refluxed in ethanol. researchgate.netresearchgate.net The reaction mixture, initially a suspension, becomes a clear, deep yellow solution as the reaction progresses over several hours at elevated temperatures (around 80°C). researchgate.net
Once formed, naproxen hydrazide serves as a crucial building block for synthesizing five-membered heterocyclic rings.
1,3,4-Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazole rings from naproxen involves the cyclization of the hydrazide intermediate. One method involves reacting naproxen hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol. nih.gov This reaction first yields a potassium salt intermediate, which is then further processed to form the oxadiazole ring. nih.gov Another approach involves the direct cyclization of carboxylic acids with acylhydrazides using a dehydrating agent like phosphorus oxychloride (POCl₃). proquest.comresearchgate.netopenmedicinalchemistryjournal.com For instance, naproxen has been reacted with various carboxylic acid hydrazides in the presence of POCl₃ to yield a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives. proquest.comresearchgate.net
| Starting Material | Reagents | Key Intermediate | Final Product Core Structure | Reference |
|---|---|---|---|---|
| This compound | 1. Hydrazine Hydrate 2. Carbon Disulfide, KOH | Naproxen Hydrazide | Naproxen-1,3,4-Oxadiazole | nih.gov |
| Naproxen | Carboxylic Acid Hydrazides, POCl₃ | N/A (Direct Cyclization) | Naproxen-1,3,4-Oxadiazole | proquest.comresearchgate.net |
1,3,4-Thiadiazole Derivatives: Similarly, 1,3,4-thiadiazole derivatives can be synthesized from naproxen. The process often starts with the reaction of naproxen with thiosemicarbazide, using phosphorus oxychloride as a catalyst for the cyclization reaction. gjms.com.pk The resulting 5-(S)-1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine can then be further modified, for example, by reacting it with various aromatic aldehydes to produce Schiff bases. Another synthetic route involves converting naproxen hydrazide into a potassium dithiocarbazate salt using carbon disulfide in a basic medium, which is subsequently cyclized to form the 1,3,4-thiadiazole-2-thiol ring. uobaghdad.edu.iq
| Starting Material | Key Reagents | Core Heterocyclic Product | Reference |
|---|---|---|---|
| Naproxen | Thiosemicarbazide, POCl₃ | 1,3,4-Thiadiazol-2-amine derivative | gjms.com.pk |
| Naproxen Hydrazide | Carbon Disulfide, KOH, H₂SO₄ | 1,3,4-Thiadiazole-2-thiol derivative | uobaghdad.edu.iq |
To potentially reduce the gastrointestinal side effects associated with the free carboxylic acid group of naproxen, researchers have synthesized amide and ester prodrugs by conjugating it with amino acids. nih.gov This strategy often involves the use of amino acid methyl esters. nih.govnih.gov
The synthesis can be performed by coupling naproxen with various amino acid methyl esters (such as those from L-alanine, L-serine, and L-tyrosine) using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (Et₃N). nih.gov The reaction creates an amide bond between the naproxen carboxyl group and the amino group of the amino acid ester. nih.gov
In other approaches, naproxen itself is not the direct starting point, but rather a derivative like naproxol isothiocyanate. This derivative is reacted with amino acid methyl esters in a solvent like tetrahydrofuran (THF) with a few drops of triethylamine to yield naproxol thioureido-amino acid methyl esters. nih.govscienceopen.com These ester conjugates can be further reacted with hydrazine hydrate to produce the corresponding hydrazide derivatives. nih.govdovepress.com This highlights a multistep approach where the initial amino acid conjugate is an ester, which can then be further derivatized. nih.govdovepress.com
Combinatorial chemistry approaches have been utilized to create novel ester derivatives by reacting naproxen with its corresponding alcohol, naproxol. This esterification reaction results in the formation of "naproxen naproxyl esters". science.govscience.gov
A study developed a germination bioassay to screen the effects of potential naproxen prodrugs, including four novel combinatorial esters. science.govscience.gov These compounds, specifically named 6-methoxy-β-methyl-2-naphthaleneethyl 6-methoxy-α-methyl-2-naphthaleneacetate, were synthesized through the esterification of naproxen and naproxol. science.govscience.gov This method demonstrates the potential for creating dimeric structures through ester linkages, combining both the acidic and alcohol forms of the naproxen scaffold.
Analytical Characterization Techniques in Research
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of Naproxen (B1676952) Methyl Ester, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Naproxen Methyl Ester. By mapping the magnetic fields around atomic nuclei, NMR provides a detailed blueprint of the molecule's carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in the molecule. In a ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, the ester methyl protons, and the aliphatic protons of the propionate (B1217596) moiety are observed. Research findings have identified the specific chemical shifts (δ) and coupling constants (J) for these protons banglajol.info.
The aromatic protons on the naphthalene ring system typically appear in the downfield region between δ 7.10 and 7.68 ppm banglajol.info. The two methyl groups—the one attached to the ester functional group and the one on the naphthalene ring's ether linkage—are clearly distinguished. The protons of the ester's methyl group (COOCH₃) present a singlet at approximately δ 3.66 ppm, while the methoxy group protons (-OCH₃) on the naphthalene ring show a singlet around δ 3.88 ppm banglajol.info. The methyl protons (-CH₃) on the propionate side chain appear as a doublet at about δ 1.58 ppm banglajol.info.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.68 | dd | 8.4 | Aromatic (Naphthalene) Protons |
| 7.65 | s | - | Aromatic (Naphthalene) Proton |
| 7.39 | dd | 2.0 | Aromatic (Naphthalene) Proton |
| 7.13 | dd | - | Aromatic (Naphthalene) Proton |
| 7.10 | bs | - | Aromatic (Naphthalene) Proton |
| 3.88 | s | - | Methoxy Protons (-OCH₃) |
| 3.66 | s | - | Ester Methyl Protons (-COOCH₃) |
| 1.58 | d | - | Propionate Methyl Protons (-CH-CH₃) |
Data derived from research findings banglajol.info. dd: doublet of doublets, s: singlet, bs: broad singlet, d: doublet.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the total number of carbon atoms and identifying the types of carbon present (e.g., carbonyl, aromatic, aliphatic, methoxy).
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded on a potassium bromide (KBr) disc, displays characteristic absorption bands that confirm its chemical structure banglajol.info.
A prominent and defining feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which appears at approximately 1738 cm⁻¹ banglajol.info. This peak is distinct from the carbonyl absorption of the parent carboxylic acid (Naproxen), which would appear at a slightly different frequency. Other significant peaks include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule around 2973 cm⁻¹, C=C stretching from the naphthalene ring near 1605 cm⁻¹, and C-O stretching from the ester and ether linkages, such as the one observed at 1176.81 cm⁻¹ banglajol.info.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2973 | C-H Stretch | Aliphatic/Aromatic |
| 1738 | C=O Stretch | Ester Carbonyl |
| 1605 | C=C Stretch | Aromatic Ring |
| 1176.81 | C-O Stretch | Ester/Ether |
Data sourced from published research banglajol.info.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of compounds containing chromophores (light-absorbing groups). The naphthalene ring system in this compound acts as a strong chromophore, allowing the compound to be readily detected by UV-Vis spectroscopy. This technique is particularly valuable in chromatographic applications for quantifying the compound as it elutes from a column.
In research, UV densitometric detection for this compound has been performed at a wavelength (λ) of 223 nm akjournals.com. Other HPLC methods have utilized a detection wavelength of 254 nm, which also provides good sensitivity for the naphthalene chromophore banglajol.inforegistech.com. The choice of wavelength is optimized to achieve maximum absorbance and, consequently, the highest sensitivity for quantification in analytical assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and purification of this compound, as well as for its quantification in the presence of its parent compound, Naproxen, or other impurities.
Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of chemical reactions, such as the esterification of naproxen. In one established method, this compound was separated on silica gel F₂₅₄ TLC plates using a mobile phase of cyclohexane-chloroform-methanol (12:6:1, v/v) akjournals.com. The spots can be visualized under UV light, making TLC a quick and effective tool for qualitative analysis banglajol.info.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification and purity assessment of this compound. Using a reversed-phase C18 column, the compound can be effectively separated from related substances. In one study, using a mobile phase of acetonitrile (B52724), water, and acetic acid (50:49:1), this compound was found to have a retention time of 11.39 minutes banglajol.info. HPLC methods for this compound often employ UV detection at wavelengths such as 254 nm for accurate quantification banglajol.inforegistech.com.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and the critical determination of enantiomeric excess.
Reversed-phase HPLC methods are commonly developed for the quantification of naproxen and its related substances, including its methyl ester. A typical system might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like glacial acetic acid, often in a 50:49:1 (v/v) ratio longdom.org. Detection is frequently carried out using a UV detector set at a wavelength of 254 nm, where the naphthalene chromophore exhibits strong absorbance longdom.orgijmtlm.org. Such methods are validated for linearity, accuracy, and precision to ensure reliable quantification longdom.org. For instance, a developed RP-HPLC method demonstrated a limit of detection (LOD) and limit of quantification (LOQ) for naproxen at 10 ng/mL and 15 ng/mL, respectively, showcasing the sensitivity of the technique longdom.org.
The synthesis of this compound from naproxen can be monitored using HPLC to track the conversion of the starting material and the formation of the ester product. The retention time of the more hydrophobic methyl ester is typically longer than that of the parent carboxylic acid in reversed-phase systems banglajol.info.
The pharmacological activity of naproxen resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is considered a toxic impurity. Consequently, the enantioselective analysis of naproxen and its derivatives like the methyl ester is of paramount importance. Chiral HPLC is the definitive technique for separating and quantifying the enantiomers of this compound.
This separation is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used. For example, a baseline chiral separation of naproxen was achieved on a cellulose tris(3,5-dimethylphenylcarbamate) (CHIRALCEL OD) stationary phase in a normal-phase mode researchgate.net. The mobile phase composition, flow rate, and temperature are critical parameters that are optimized to achieve the best resolution between the enantiomers researchgate.net. An optimized method for naproxen utilized a mobile phase of hexane-isopropanol-glacial acetic acid (97:3:1, v/v) at a flow rate of 1.0 mL/min and a column temperature of 35°C, with UV detection at 254 nm researchgate.net.
Another study demonstrated the use of a Whelk-O 1 column for the HPLC separation of this compound enantiomers, employing a mobile phase of (80/20) Hexane/IPA with 1 g/L ammonium acetate and UV detection at 254 nm registech.com. This method yielded a separation factor (α) of 1.42, indicating a good separation of the two enantiomers registech.com.
The table below summarizes representative chiral HPLC methods for the enantiomeric separation of naproxen and its methyl ester.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Separation Factor (α) | Reference |
| CHIRALCEL OD | Hexane-isopropanol-glacial acetic acid (97:3:1, v/v) | 1.0 | 254 | Not Reported | researchgate.net |
| Whelk-O 1 | (80/20) Hexane/IPA + 1 g/L NH₄OAc | 2.0 | 254 | 1.42 | registech.com |
| Lux Amylose-1 | Methanol (B129727):water:acetic acid (85:15:0.1, v/v/v) | 0.65 | Not Reported | Not Reported | nih.govnih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and increased sensitivity. While specific UPLC methods dedicated solely to this compound are less commonly detailed in readily available literature, its application is often implied in the context of analyzing naproxen and its impurities or degradation products.
The advantages of UPLC make it a highly suitable technique for the rapid purity testing of this compound and for high-throughput screening. The principles of separation are similar to HPLC, typically employing reversed-phase columns and UV detection. It has been noted that TLC-densitometric methods can be comparable to UPLC in terms of detecting the number of degradation products of naproxen, suggesting that UPLC is a powerful tool for stability studies where this compound might be a degradant mdpi.comresearchgate.net.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is more volatile than its parent carboxylic acid, naproxen, GC is a suitable method for its analysis. Often, naproxen itself is derivatized to its methyl ester prior to GC analysis to improve its chromatographic properties.
The analysis typically involves a capillary column, such as a DB-1 (95% dimethylpolysiloxane, 5% phenyl), which separates compounds based on their boiling points and interactions with the stationary phase dergipark.org.trnist.gov. The temperature of the injection port, column (often using a temperature program), and detector are optimized to achieve efficient separation dergipark.org.tr. For instance, a temperature program might start at 150°C, ramp up to 300°C, with an injector temperature of 250°C and a detector temperature of 290°C dergipark.org.tr.
GC is frequently coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification of the eluted compounds. This combination is a definitive method for confirming the identity of this compound.
The following table outlines typical GC conditions for the analysis of naproxen, often as its methyl ester derivative.
| Column Type | Temperature Program | Injector Temperature (°C) | Detector Temperature (°C) | Reference |
| Capillary (DB-1) | 150°C (1 min), ramp to 180°C at 40°C/min (1 min), ramp to 300°C at 30°C/min (1.5 min) | 250 | 290 | dergipark.org.tr |
| Capillary (DB-1) | 50°C (2 min), ramp to 300°C at 5 K/min (5 min) | Not Reported | Not Reported | nist.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, assessing the purity of compounds, and identifying substances. In the context of this compound, TLC is an invaluable tool.
For monitoring the esterification of naproxen to this compound, TLC can be used to observe the disappearance of the naproxen spot and the appearance of the this compound spot. Due to the difference in polarity (the ester being less polar than the carboxylic acid), the two compounds will have different retention factors (Rf) on a silica gel plate. A suitable mobile phase, often a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol, is chosen to achieve good separation.
TLC is also employed in stability studies of naproxen, where this compound might be formed as an impurity or a degradation product mdpi.com. The separation can be performed on silica gel F254 plates, and the spots can be visualized under UV light (at 254 nm) researchgate.net.
For quantitative analysis, TLC can be combined with densitometry. This technique, known as densitometric TLC or HPTLC, involves scanning the developed TLC plate with a densitometer to measure the absorbance or fluorescence of the separated spots. This allows for the accurate quantification of substances.
A chromatographic-densitometric method has been established for the identification and quantification of this compound as an impurity in naproxen pharmaceutical preparations researchgate.netakjournals.com. The separation is performed on silica gel F254 TLC plates with a mobile phase such as cyclohexane-chloroform-methanol (12:6:1, v/v) researchgate.netakjournals.com. UV densitometric detection is then carried out at a specific wavelength, for example, 223 nm researchgate.netakjournals.com. This method has been shown to be highly sensitive, with a reported limit of detection for naproxen of 30 ng researchgate.netakjournals.com. The response can be linear over a defined concentration range, allowing for accurate quantification researchgate.netakjournals.com.
The table below presents examples of TLC systems used in the analysis of naproxen and related compounds.
| Stationary Phase | Mobile Phase | Detection Method | Application | Reference |
| Silica gel F254 | Cyclohexane-chloroform-methanol (12:6:1, v/v) | UV Densitometry at 223 nm | Quantification of this compound in naproxen preparations | researchgate.netakjournals.com |
| Silica gel | Toluene-ethyl acetate-acetic acid (82:15:3, v/v) | Densitometry at 260 nm | Determination of naproxen in rat serum | researchgate.net |
| Silica gel 60 F254 | Toluene:methanol:glacial acetic acid (7.5:1:0.2, v/v/v) | Densitometry at 230 nm | Simultaneous determination of naproxen sodium and another drug | nih.gov |
| Silica gel | Toluene-acetone-chloroform (2:5:12, v/v/v) | Densitometry | Evaluation of naproxen stability | mdpi.comresearchgate.net |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the determination of molecular weight and for the structural elucidation of compounds. When coupled with a chromatographic technique like GC or LC, it provides a high degree of selectivity and sensitivity.
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides a reference mass spectrum for this compound nist.gov.
As mentioned previously, GC-MS is a common method for the analysis of naproxen after derivatization to its methyl ester dergipark.org.tr. The mass spectrometer is used to confirm the identity of the peak corresponding to this compound based on its mass spectrum. In selected ion monitoring (SIM) mode, the instrument can be set to detect specific fragment ions of the target molecule, which significantly enhances the sensitivity and selectivity of the analysis dergipark.org.tr.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective technique used for the analysis of naproxen and its metabolites in biological samples plos.org. While this analysis often focuses on the parent drug, the principles are directly applicable to the analysis of this compound. The mass spectrometer can be operated in various modes, with electrospray ionization (ESI) being a common ionization source for LC-MS plos.org.
Melting Point Determination
The melting point of a compound is a critical physical property used to determine its identity and purity. For this compound, the melting point has been reported by various chemical suppliers, with some variation in the exact temperature. This variance can be attributed to the purity of the substance and the method of determination.
In research settings, the determination of a melting point is a standard procedure for the characterization of newly synthesized compounds. For derivatives of naproxen, melting points are commonly determined using a digital electrothermal melting-point apparatus with open glass capillary tubes; often, these values are reported as uncorrected nih.govscienceopen.com. While specific research detailing the methodology for this compound is not prevalent, the reported values from commercial sources serve as a benchmark for its characterization.
Analysis of data from several suppliers indicates that the melting point of (S)-Naproxen Methyl Ester is typically cited in the range of 87 °C to 92.2 °C. For instance, some pharmaceutical impurity standards list the melting point at 87 °C . Another supplier reports a slightly higher melting point of 92.2 °C for the same compound. A research study that synthesized this compound described the final product as an "off white to brownish crystal," which is consistent with the solid nature of the compound at room temperature, though a specific melting point was not provided in this particular study banglajol.info.
The observed differences in reported melting points highlight the importance of purity in physical characterization. Impurities present in a sample can lead to a depression and broadening of the melting point range. Therefore, a sharp melting point within the established range is often indicative of a high-purity sample.
The following table summarizes the reported melting points for this compound from various sources.
| Source Type | Reported Melting Point (°C) | Notes |
|---|---|---|
| Pharmaceutical Standard Supplier | 87 | Reported for (S)-Naproxen Methyl Ester. |
| Chemical Supplier | 92.2 | Reported for (+)-Naproxen Methyl Ester. |
| Chemical Database | 87 | Listed for (S)-Naproxen Methyl Ester. |
Enzymatic and Biocatalytic Studies
Enantioselective Hydrolysis of Racemic Naproxen (B1676952) Methyl Ester
The kinetic resolution of racemic naproxen methyl ester via enantioselective hydrolysis is a widely studied method for producing optically pure (S)-Naproxen, the therapeutically active enantiomer. This process relies on a biocatalyst that preferentially hydrolyzes one enantiomer of the ester, typically the (S)-form, into the corresponding carboxylic acid, (S)-Naproxen. The unreacted ester becomes enriched in the (R)-enantiomer, allowing for the separation of the two forms.
Use of Lipases (e.g., Candida rugosa lipase (B570770), CRL) as Biocatalysts
Lipases are the most extensively used enzymes for the kinetic resolution of this compound due to their broad substrate specificity, stability in organic solvents, and enantioselectivity. Among these, lipases from Candida rugosa (CRL) have been a primary focus of research.
CRL has been shown to preferentially catalyze the hydrolysis of the (S)-enantiomer of this compound. To enhance its natural enantioselectivity, various modifications and treatments have been applied. One notable method is a two-step acetone (B3395972) treatment of crude CRL, which has been reported to dramatically increase the enantioselectivity, yielding an enantiomeric excess (ee) for the (S)-Naproxen product of over 98% and an enantiomeric ratio (E) greater than 100. This treatment is believed to selectively precipitate and activate the more enantioselective lipase isoforms within the crude enzyme preparation.
Beyond CRL, other microbial lipases have also demonstrated high stereoselectivity. For instance, a lipase from Trichosporon sp. was found to be highly effective in resolving racemic this compound, achieving an enantiomeric excess of over 99% and an E-value of approximately 500.
Immobilization of lipases is another key strategy to improve their stability, reusability, and performance. CRL has been immobilized on various supports, including magnetic nanoparticles and cross-linked enzyme aggregates (CLEAs), for use in the kinetic resolution of this compound. Encapsulation of CRL on magnetic nanoparticles modified with calixarene (B151959) derivatives has been shown to yield excellent activity and enantioselectivity (E > 400), along with the practical benefit of easy separation from the reaction mixture.
Reaction Systems and Conditions for Hydrolysis
The efficiency and selectivity of the enzymatic hydrolysis of this compound are highly dependent on the reaction medium and operating conditions. Researchers have explored a variety of systems, from simple aqueous buffers to more complex biphasic systems and novel solvent environments like supercritical fluids and ionic liquids.
Aqueous buffer systems are a fundamental medium for lipase-catalyzed hydrolysis. The pH of the solution is a critical parameter influencing both the reaction rate and the enzyme's enantioselectivity. For the hydrolysis of this compound using two-step acetone-treated CRL, the optimal conditions were identified as a pH of 6.0 and a temperature of 37°C. Studies on CRL immobilized on different supports also indicated that higher enantioselectivity is generally achieved at a neutral pH. In a scaled-up batch reaction using a 50 mM MES buffer, 38.4% of the initial racemic this compound was hydrolyzed after 156 hours, resulting in a product with 98% enantiomeric excess.
| Biocatalyst | Support/Treatment | Optimal pH | Optimal Temperature (°C) | Enantiomeric Excess (eeₚ) | Reference |
| Candida rugosa Lipase (CRL) | Two-step acetone treatment | 6.0 | 37 | >98% | , |
| Candida rugosa Lipase (CRL) | Immobilized on various supports | Neutral | - | High | |
| Magnetic CLEAs of CRL | Iron Oxide Nanoparticles | 7.5 | 37 | - | |
| Non-magnetic CLEAs of CRL | - | 7.5 | 37 | - |
To overcome the low aqueous solubility of this compound, aqueous-organic biphasic systems are frequently employed. In this setup, the enzyme resides in the aqueous phase while the substrate and product are primarily in the organic phase. This system can improve substrate availability to the enzyme at the interface and facilitate product recovery.
A common system for the kinetic resolution of this compound involves a phosphate (B84403) buffer solution and the organic solvent isooctane (B107328). The optimal conditions for both non-magnetic and magnetic cross-linked enzyme aggregates (CLEAs) of Candida rugosa lipase in this system were found to be a pH of 7.5, a temperature of 37°C, and a stirring rate of 300 rpm. While the non-magnetic CLEAs reached the desired enantiomeric excess faster, the magnetic CLEAs demonstrated superior reusability.
Supercritical carbon dioxide (scCO₂) has emerged as a green alternative to conventional organic solvents, offering properties such as high diffusivity, low viscosity, and tunable solvent power. The enantioselective hydrolysis of racemic this compound by CRL has been successfully conducted in an aqueous buffer/isooctane system in the presence of supercritical CO₂.
The study investigated the effects of pressure and temperature on the reaction. At a constant temperature of 37°C, increasing the pressure from 75 to 120 bar led to an increase in conversion and enantioselectivity. A further increase in pressure to 160 bar resulted in a decrease in these parameters. Similarly, at a constant pressure of 120 bar, the conversion and enantioselectivity increased as the temperature was raised from 32°C to 37°C, but decreased at 42°C. The optimal conditions were found to be 120 bar and 37°C, which achieved a 41.3% conversion after 2 hours, with an enantiomeric excess of the product ((S)-Naproxen) at 97.9%.
| Pressure (bar) | Temperature (°C) | Reaction Time (h) | Conversion (x) | Product ee (eeₚ) | Substrate ee (eeₛ) | Enantiomeric Ratio (E) | Reference |
| 120 | 37 | 2 | 41.3% | 97.9% | 68.8% | >100 | |
| 75 | 37 | 2 | 34.0% | 95.8% | 49.3% | 72 | |
| 160 | 37 | 2 | 37.0% | 96.0% | 57.0% | 75 | |
| 120 | 32 | 2 | 31.0% | 93.0% | 41.0% | 40 | |
| 120 | 42 | 2 | 36.0% | 96.0% | 54.0% | 70 |
Ionic liquids (ILs) are salts with low melting points that are considered promising "green" solvents for biocatalysis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. Their use as a medium for the enzymatic hydrolysis of this compound has been shown to significantly enhance enzyme performance.
In one study, the hydrolysis of this compound in a water-saturated ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), resulted in a much higher enantiomeric ratio (E > 200) compared to the reaction in water-saturated isooctane (E = 33). Another investigation found that in an aqueous-[C₄mim]PF₆ biphasic system, the enantiomeric ratio for the lipase-catalyzed resolution of naproxen was substantially higher (E > 300) than in a conventional aqueous-organic system (E = 90). The polar and hydrophobic nature of [bmim]PF₆ is believed to create a favorable microenvironment for the lipase, enhancing its stability and enantioselectivity.
To prevent the deactivation of the lipase by dissolution in the ionic liquid, immobilization of the enzyme on a solid support is an effective strategy. When immobilized on silica, lipase could be used for the resolution of this compound in water-saturated [bmim]PF₆, achieving a 98.2% enantiomeric excess of (S)-Naproxen at 28.3% conversion after 72 hours. The immobilized enzyme also demonstrated good reusability, retaining most of its activity after five cycles.
Factors Influencing Enantioselectivity and Conversion
The efficiency of the enzymatic hydrolysis of this compound is critically dependent on several reaction parameters. These factors not only affect the rate of conversion but also the enantioselectivity of the reaction, which is crucial for producing the desired S-Naproxen enantiomer.
Temperature and Pressure Effects
Temperature and pressure are significant physical parameters that can modulate enzyme activity and, consequently, the outcomes of the biocatalytic resolution of racemic this compound.
Studies on the enantioselective hydrolysis of racemic this compound using Candida rugosa lipase (CRL) in a biphasic system with supercritical CO2 have explored these effects. The investigation covered a temperature range of 32–42°C and a pressure range of 75–160 bar. researchgate.net Generally, enzymatic reactions tend to become less efficient as pressure increases and temperature decreases, which can be attributed to a reduction in the diffusion constants of the substrate to the enzyme's active sites. researchgate.net
The optimal temperature for the hydrolysis of this compound can vary depending on the specific enzyme preparation. For instance, free and immobilized lipases have shown optimal temperatures ranging from 30°C to 60°C. researchgate.netselcuk.edu.tr In one study, the optimal temperature for both free and immobilized Candida rugosa lipase was found to be 30°C and 35°C, respectively. researchgate.net Another investigation identified 37°C as the optimal temperature for achieving the best hydrolysis reaction rate and enantioselectivity. nih.govkribb.re.kr Optimized reactions using Carboxylesterase NP have been conducted at 45°C. researchgate.net Encapsulated lipases have demonstrated optimal activity at temperatures up to 45°C. selcuk.edu.tr High temperatures can lead to thermal inactivation of the enzyme due to the disruption of non-covalent interactions and partial unfolding. selcuk.edu.tr
Pressure effects have been shown to be biphasic in some enzymatic reactions. For example, in one study on a different enzyme, a slight decrease in activity was observed at lower pressures (up to 0.8 kbar), followed by a dramatic decrease at higher pressures (1 to 2 kbar), eventually leading to complete inactivation. nih.gov This pressure-induced inactivation can be linked to changes in the rate-limiting step of the reaction, possibly due to increased hydration of the active site or minor conformational changes. nih.gov
Table 1: Effect of Temperature on Lipase Activity in this compound Hydrolysis
| Enzyme Preparation | Temperature Range (°C) | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Candida rugosa Lipase (CRL) | 32 - 42 | Not specified | researchgate.net |
| Free CRL | 25 - 60 | 35 | selcuk.edu.tr |
| Encapsulated Lipase (Spo) | 25 - 60 | 40 | selcuk.edu.tr |
| Encapsulated Lipase (Spoact) | 25 - 60 | 45 | selcuk.edu.tr |
| Magnetic CLEAs (M-CLEAs) | Not specified | 37 | nih.gov |
Reaction Time
The duration of the enzymatic reaction is a key variable that directly influences both the conversion of the substrate and the enantiomeric excess (ee) of the product. The effect of reaction time, typically ranging from 0.5 to 12 hours, has been systematically studied to optimize the production of S-Naproxen. researchgate.net
In a specific experiment, a high conversion rate of up to 46.9% was achieved within a 5-hour timeframe using an optimized reaction with Carboxylesterase NP. researchgate.net This resulted in a product with an enantiomeric excess of 99%. researchgate.net For scaled-up production in a batch reactor, a longer reaction time of 156 hours resulted in a conversion of 38.4% of the initial racemic this compound, yielding an enantiomeric excess of 98%. kribb.re.kr These findings illustrate the trade-off between reaction time and the desired conversion and purity levels.
Table 2: Influence of Reaction Time on Conversion and Enantiomeric Excess (ee)
| Enzyme/Process | Reaction Time (hours) | Conversion (%) | Product ee (%) | Reference |
|---|---|---|---|---|
| Carboxylesterase NP | 5 | 46.9 | 99 | researchgate.net |
| Two-step acetone-treated CRL (Scaled-up) | 156 | 38.4 | 98 | kribb.re.kr |
Enzyme Activity and Stability
The catalytic activity and operational stability of the enzyme are paramount for the industrial feasibility of the biocatalytic resolution of this compound. Immobilization is a common strategy to enhance these properties.
Immobilizing enzymes like Candida rugosa lipase can significantly improve their reusability, thermal resistance, and storage stability. researchgate.net For instance, an immobilized lipase retained 73% of its activity after 6 reuses and 70% after a 2-hour incubation at 60°C. researchgate.net Encapsulation is another technique that has been shown to improve thermal stability; encapsulated lipases maintained activity better than the free enzyme when incubated at 60°C. selcuk.edu.tr Some encapsulated lipase preparations have been shown to retain 43% of their initial activity even after the fifth reuse. researchgate.net
Magnetic cross-linked enzyme aggregates (M-CLEAs) have demonstrated higher reusability compared to non-magnetic CLEAs, although their initial activity recovery may be lower. nih.gov The stability of an enzyme is also influenced by its microenvironment, including the solvent and its water content, which are critical parameters in organic media. researchgate.net
Table 3: Stability and Reusability of Different Lipase Preparations
| Enzyme Preparation | Stability Metric | Retained Activity (%) | Conditions | Reference |
|---|---|---|---|---|
| Immobilized C. rugosa lipase | Reusability | 73 | After 6 reuses | researchgate.net |
| Immobilized C. rugosa lipase | Thermal Stability | 70 | After 2 hours at 60°C | researchgate.net |
| Encapsulated Lipase | Reusability | 43 | After 5th reuse | researchgate.net |
| Free CRL | Thermal Stability | <20 | After 2 hours at 60°C | selcuk.edu.tr |
| Encapsulated Lipase (Spo-E) | Thermal Stability | ~50 | After 2 hours at 60°C | selcuk.edu.tr |
pH Optimization
The pH of the reaction medium is a critical factor as it can influence the ionization state and conformation of the enzyme, thereby affecting its activity and chiral selectivity. selcuk.edu.tr The optimal pH for the enzymatic hydrolysis of this compound has been investigated across a range, typically from 4.0 to 9.0. researchgate.netselcuk.edu.tr
The optimal pH can vary significantly depending on the enzyme and its preparation method. For example, studies have reported optimal pH values of 6.0, 7.5, and 8.75 for different lipase preparations. nih.govkribb.re.krresearchgate.net In one study, the optimal pH for a free lipase was slightly shifted towards acidic values upon immobilization, with the encapsulated lipase showing an optimum pH of 5.0. selcuk.edu.tr This shift is often dependent on the immobilization method and the nature of the support material. selcuk.edu.tr Optimizing the pH is therefore essential for maximizing both the reaction rate and the enantioselectivity of the hydrolysis.
Table 4: Optimal pH for Various Enzyme Preparations in this compound Hydrolysis
| Enzyme Preparation | Investigated pH Range | Optimal pH | Reference |
|---|---|---|---|
| Encapsulated Lipase | 4.0 - 10.0 | 5.0 | selcuk.edu.tr |
| Two-step acetone-treated CRL | Not specified | 6.0 | kribb.re.kr |
| Magnetic CLEAs (M-CLEAs) | Not specified | 7.5 | nih.gov |
| Carboxylesterase NP | Not specified | 8.75 | researchgate.net |
Kinetic Analysis of Enzymatic Hydrolysis
Kinetic analysis of the enzymatic hydrolysis of this compound provides fundamental insights into the reaction mechanism, substrate affinity, and potential inhibition patterns. The kinetic resolution of the racemic ester is a widely studied process. nih.gov
Kinetic characterization of an immobilized arylmalonate decarboxylase mutant used for (S)-Naproxen synthesis revealed a Michaelis-Menten constant (K_M) value of 22.1 ± 0.1 mM for the conversion of naproxen malonate. spinchem.com This study also identified product inhibition by the produced (S)-Naproxen, with an inhibition constant (K_i) of 26.3 ± 1.4 mM. spinchem.com Another study also confirmed that the product, S-Naproxen, causes product inhibition, which leads to a decrease in the reaction rate as the conversion progresses. researchgate.net Interestingly, the unreacted R-Naproxen Methyl Ester did not show a significant influence on the reaction rate. researchgate.net Understanding these kinetic parameters is crucial for designing efficient reactor systems and optimizing process conditions to overcome limitations such as product inhibition.
Substrate-Enzyme Interaction Studies using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the details of substrate-enzyme interactions at a molecular level. nih.gov In the context of this compound hydrolysis, NMR methods have been employed to study the structure-activity relationship (SAR) and to identify which parts of the naproxen molecule are essential for the interaction with the enzyme's active site. nih.gov
By using techniques that measure interproton distances, such as the nuclear Overhauser effect, researchers can determine the conformation and location of the enzyme-bound substrate relative to specific amino acid residues. nih.govnih.gov This information helps in understanding the formation of the enzyme-substrate complex in solution. nih.gov Such experimental results, often in agreement with computer modeling and kinetic data, provide valuable information on how the substrate docks into the active site, which is fundamental for explaining the observed enantioselectivity and for the rational design of more efficient biocatalysts. nih.govnih.gov
Immobilization of Lipases for Enhanced Performance
Immobilization can lead to enhanced thermal and pH stability of the enzyme. science.gov For instance, lipases immobilized on hydrophobic supports like styrene-divinylbenzene can exhibit increased stability in organic solvents, which is beneficial for ester synthesis reactions. science.gov The use of metal-organic frameworks (MOFs) as a support material has also shown promise. Lipase immobilized on a fluorescence-based MOF derivative demonstrated protected and increased enzymatic activity. researchgate.net
Encapsulation within materials like calixarene-adorned iron oxide nanoparticles has been shown to significantly improve the efficiency of lipase in the enantioselective hydrolysis of racemic this compound, with a reported enantiomeric excess (E value) of over 400. researchgate.net This method also allows for the magnetic separation of the biocatalyst, simplifying its recovery and reuse. researchgate.net After five cycles, the encapsulated lipase retained 43% of its initial activity. researchgate.net
| Lipase Source | Immobilization Support/Method | Key Findings | Reference |
|---|---|---|---|
| Candida rugosa lipase (CRL) | Encapsulation in calixarene-adorned iron oxide nanoparticles | More efficient with an E value of >400 compared to 137 for encapsulated lipase without calixarene. Retained 43% of initial activity after the fifth reuse. | researchgate.net |
| Candida rugosa lipase (CRL) | Encapsulation in calix nih.govarene hydrazine (B178648) and carboxylic acid-based derivatives | Excellent activity and enantioselectivity (E >300) compared to encapsulated lipase without calix nih.govarene derivatives. | researchgate.net |
| Candida rugosa lipase (CRL) | Immobilization onto a cellulose-based support | The immobilized enzyme showed enhanced stability and reusability. | researchgate.net |
| Trichosporon sp. (TSL) | Whole-cell immobilization | Highly stereoselective in the resolution of (S)-(+)-naproxen (ee >99%, E~500) from the racemic methyl ester. The process was scaled up to the multi-kg level. | researchgate.net |
| Candida rugosa lipase | Encapsulation within zeolitic imidazolate frameworks (ZIF-8) combined with carbon quantum dots (CQDs) | Enhanced activity, reusability (73% relative activity after 6 reuses), thermal resistance, and storage stability. | researchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a ligand to a target protein. In the study of Naproxen (B1676952) Methyl Ester, these simulations provide critical insights into its interaction with key enzymes, guiding the understanding of its potential biological activity.
In computational docking studies, Naproxen Methyl Ester is treated as a flexible ligand to explore its various possible conformations within the enzyme's active site. Software such as the Glide module of Schrödinger-Maestro is commonly utilized for these simulations. banglajol.info The process involves generating a receptor grid, typically a 14 Å × 14 Å × 14 Å bounding box around the active site of the target enzyme, to define the docking space. banglajol.info Flexible ligand docking is then performed, and the resulting poses are evaluated. The best-docked pose for this compound is typically selected based on the lowest Glide score value, which indicates the most favorable binding conformation. banglajol.info Post-docking analysis is then conducted to visualize and understand the specific interactions between the ligand and the amino acid residues of the receptor. banglajol.info
To quantify the binding affinity of this compound to its target enzyme, binding energy calculations are performed. The Prime Molecular Mechanics, Generalized Born model and Solvent Accessibility (MM-GBSA) approach is a widely used method for this purpose as it offers a balance between accuracy and computational efficiency. banglajol.info This method calculates the total free energy of binding (ΔGbind), where a more negative value signifies a stronger and more stable interaction between the ligand and the protein. banglajol.info
In a comparative study, this compound demonstrated a higher binding energy than its parent compound, naproxen. The calculated binding energy for this compound with the COX-2 enzyme was found to be -66.33 kcal/mol. banglajol.info This suggests a stronger binding affinity for the methyl ester derivative compared to naproxen's binding energy of -63.94 kcal/mol. banglajol.info
| Compound | Binding Energy (ΔGbind) with COX-2 (kcal/mol) |
|---|---|
| This compound | -66.33 |
| Naproxen | -63.94 |
| Naproxen Isopropyl Ester | -33.12 |
Docking analyses reveal that this compound engages in several key interactions within the active site of the cyclooxygenase-2 (COX-2) enzyme. It has been shown to participate in hydrogen bonding with the residue Arginine (ARG) 120 and Tyrosine (TYR) 355. banglajol.info
Furthermore, van der Waals (vdW) forces play a crucial role in the binding of this compound. The p-methoxy group of the molecule forms vdW interactions with Tryptophan (TRP) residues, specifically TRP387 and TRP385, which are located at the apex of the COX-2 active site. banglajol.infonih.gov The vdW energy for the interaction between this compound and TRP387 has been calculated to be -1.320 kcal/mol. banglajol.info These interactions are considered unique and essential for the inhibition of the enzyme. nih.gov Studies comparing different naproxen esters have indicated that the strength of the vdW interaction with TRP387 correlates with inhibitory activity, with this compound showing a more favorable interaction than bulkier esters like the isopropyl ester. banglajol.info
| Compound | Key Interacting Residues (COX-2) | Interaction Types | vdW Energy with TRP387 (kcal/mol) |
|---|---|---|---|
| This compound | ARG120, TYR355, TRP387, TRP385 | Hydrogen Bonding, van der Waals | -1.320 |
| Naproxen | ARG120, TYR355, TRP387 | Hydrogen Bonding, van der Waals | -1.579 |
The conformational analysis of this compound within the COX-2 active site shows that its binding mode is analogous to that of naproxen and other 2-arylpropionic acid NSAIDs. banglajol.infonih.gov The molecule orients itself so that the p-methoxy group is directed toward the top of the COX-2 active site. banglajol.infonih.gov This specific orientation facilitates the crucial van der Waals interactions with TRP387 and TRP385. banglajol.infonih.gov The spatial arrangement of the ester within the active site is a key determinant of its binding affinity and inhibitory potential. banglajol.info
Prediction of ADME/Tox Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico tools are instrumental in the early stages of drug development to predict the ADME/Tox properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles and minimal potential for toxicity.
The ADME properties of this compound have been computationally assessed using tools such as the QikProp module from Schrödinger. banglajol.info These analyses predict a range of pharmaceutically relevant properties to determine the compound's drug-like potential. banglajol.info
Studies have shown that this compound has a satisfactory ADME profile. banglajol.infobanglajol.inforesearchgate.net It was found to satisfy Lipinski's rule of five, a set of guidelines used to evaluate the potential for oral bioavailability. researchgate.net Furthermore, among several synthesized naproxen esters, the methyl ester was identified as the most potent candidate with the least toxicity, satisfying all tested ADMET properties. banglajol.info While some other ester derivatives were predicted to have potential cardiotoxicity, this compound was noted for satisfying safety issues in this regard. banglajol.infobanglajol.inforesearchgate.net
Toxicity Predictions (e.g., Cardiotoxicity)
Computational toxicology is a vital tool for predicting the potential adverse effects of chemical compounds, including cardiotoxicity. For this compound and its related alkyl esters, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been utilized to assess safety profiles.
Studies involving this compound, alongside its ethyl and isopropyl ester counterparts, have shown that all the compounds possess a satisfactory ADME profile. banglajol.infobanglajol.info However, predictions related to cardiotoxicity highlight important differences among these derivatives. The potential for a compound to induce cardiotoxicity is often linked to its interaction with the hERG (human Ether-à-go-go-Related Gene) K+ channel. banglajol.info
In silico analysis revealed that this compound is predicted to be the least toxic among the tested esters, satisfying safety requirements. banglajol.inforesearchgate.net In contrast, the ethyl and isopropyl esters of naproxen showed a high concerning value for hERG K+ channel inhibition, suggesting they might have cardiotoxic potential. banglajol.info This indicates that even small changes in the alkyl chain of the ester group can significantly influence the predicted cardiac safety profile. One study found that this compound was the most potent candidate with the least toxicity, satisfying all in silico ADMET properties. banglajol.info
Table 1: In Silico Toxicity Predictions for Naproxen Esters
| Compound | Predicted hERG K+ Channel Inhibition (QP log HERG) | Cardiotoxicity Concern |
|---|---|---|
| This compound | -4.962 | Low |
| Naproxen Ethyl Ester | -5.249 | Potential Concern |
| Naproxen Isopropyl Ester | -5.260 | Potential Concern |
Data sourced from ADMET analysis using QikProp. A concern level for QP log HERG is typically considered below -5. banglajol.info
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on naproxen and its derivatives are employed to elucidate their thermal and molecular orbital properties. semanticscholar.orgbiomedres.us These calculations are typically performed at a specific level of theory, such as B3LYP/6-31g+(d,p), to optimize the molecular geometry and determine various electronic parameters. semanticscholar.orgbiomedres.us
Key properties derived from DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO are crucial for determining a molecule's electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is known as the energy gap. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. biomedres.usresearchgate.net
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and chemical potential (μ) are calculated from HOMO and LUMO energies. biomedres.usdovepress.com These descriptors provide insight into the stability and reactivity of the molecule. For instance, a higher chemical softness value may indicate greater chemical reactivity. biomedres.us
For naproxen and its related compounds, DFT studies have been used to calculate these parameters to understand how structural modifications influence the molecule's reactivity and stability. biomedres.us
Table 2: Key Parameters from DFT Studies of NSAIDs
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. biomedres.us |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of molecular stability. biomedres.us |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the chemical reactivity of a molecule. biomedres.us |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. mdpi.com The MEP map displays the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In molecules like NSAID derivatives, these are often found around electronegative atoms like oxygen in carbonyl groups. researchgate.netmdpi.com
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. researchgate.net
MEP analysis is a powerful tool for understanding non-covalent interactions, molecular recognition, and reactivity patterns. mdpi.com For a molecule like this compound, an MEP analysis would reveal the reactive sites. The electron-rich regions around the oxygen atoms of the methoxy (B1213986) and ester groups would be identified as likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, electron-deficient regions could indicate sites for nucleophilic interaction. This analysis provides a robust prediction of the molecule's interaction with biological targets, such as enzyme active sites. mdpi.com
Prodrug Research and Design Principles
Rationale for Naproxen (B1676952) Ester Prodrugs to Mitigate Gastrointestinal Side Effects
The primary motivation for developing ester prodrugs of naproxen, including naproxen methyl ester, is to reduce the significant gastrointestinal side effects associated with long-term oral administration. najah.eduijrpc.com The GI toxicity of NSAIDs like naproxen stems from two main mechanisms: a systemic effect and a local effect.
The systemic effect involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which decreases the production of prostaglandins (B1171923). nih.govgpatindia.com Prostaglandins play a crucial role in protecting the stomach lining by maintaining mucosal integrity, regulating blood flow, and promoting mucus and bicarbonate secretion. nih.govnih.govuspharmacist.com The local toxicity is largely attributed to the free carboxylic acid group present in the naproxen molecule. ijrpc.commdpi.comnih.gov This acidic moiety can cause direct irritation and damage to the gastric mucosa, leading to conditions like gastritis, ulceration, and bleeding. ijrpc.comfrontiersin.org
The prodrug strategy circumvents this local damage by masking the free carboxylic acid group through esterification. ijrpc.comnih.govdovepress.com By converting naproxen to this compound, the acidic proton is replaced by a methyl group, rendering the molecule temporarily inactive and non-acidic. researchgate.net This chemical modification prevents the drug from directly irritating the stomach wall upon oral administration. nih.govsemanticscholar.org The ester prodrug is designed to pass through the stomach intact, be absorbed in the gastrointestinal tract, and then undergo enzymatic hydrolysis in the bloodstream or liver to release the active naproxen. nih.govnih.gov This approach effectively separates the site of drug absorption from the primary location of local side effects. semanticscholar.org
Design Strategies for Enhanced Permeability and Delivery
Beyond mitigating GI effects, the esterification of naproxen is a strategy to enhance its delivery, particularly through the skin. This involves modifying the physicochemical properties of the drug to improve its ability to cross biological membranes.
Transdermal drug delivery (TDD) is an attractive alternative to oral administration because it completely bypasses the gastrointestinal tract, avoiding GI toxicity and first-pass metabolism in the liver. najah.eduijsra.net However, the skin's outermost layer, the stratum corneum, presents a formidable barrier to drug penetration. najah.edu
Naproxen, with its polar carboxylic acid group, has limited skin permeability. Converting it to an ester prodrug like this compound increases its lipophilicity (oil-loving nature), a critical property for crossing the lipid-rich stratum corneum. nih.govnih.gov Researchers have successfully synthesized various ester derivatives of naproxen, including methyl, ethyl, and butyl esters, specifically for incorporation into transdermal formulations such as gels and patches. najah.edurjpn.org Studies have demonstrated that this approach can significantly improve skin permeation. For instance, certain piperazinylalkyl esters of naproxen were shown to enhance permeation through human skin by four to nine times compared to the parent naproxen. nih.gov
The specific structure of the ester group, particularly the length of the alkyl chain (e.g., methyl, ethyl, propyl), has a profound impact on the prodrug's physicochemical properties and its ability to permeate the skin. najah.edunih.gov As the length of the alkyl chain increases, the lipophilicity of the naproxen ester generally increases. nih.govbanglajol.info
However, the relationship between lipophilicity and skin permeation is not linear. An optimal balance is required; a prodrug that is excessively lipophilic might readily enter the stratum corneum but may be unable to partition out into the more watery environment of the underlying epidermis. Research has shown that an intermediate alkyl chain length often provides the best permeability. For example, a study on L-proline alkyl ester derivatives of naproxen found that the isopropyl ester provided the highest skin permeation, increasing it nearly fourfold compared to naproxen. nih.gov Another study that synthesized methyl, ethyl, and isopropyl esters of naproxen confirmed that increasing the alkyl chain length increased the compound's hydrophobicity. banglajol.info This structure-permeability relationship is a critical consideration in designing the most effective transdermal prodrug.
Comparative Studies of this compound Prodrugs
To validate the prodrug approach, numerous studies have compared the performance of this compound and other derivatives against the parent drug, focusing on efficacy, safety, and chemical behavior.
Direct comparisons have demonstrated the advantages of ester prodrugs over naproxen. In terms of therapeutic activity, this compound has shown enhanced performance in some models. One study found that both this compound and naproxen ethyl ester exhibited more potent peripheral analgesic effects than naproxen at equivalent doses. banglajol.inforesearchgate.net The anti-inflammatory activity of the esters was found to be comparable to that of the parent drug. researchgate.net
The most significant advantage observed is the improved gastrointestinal safety profile. Studies consistently show that ester prodrugs are significantly less ulcerogenic. For example, glyceride esters of naproxen produced ulcer index scores of 0.91 and 1.33, which were considerably lower than the 2.83 score for parent naproxen, confirming that masking the carboxylic group protects the gastric mucosa. semanticscholar.org
| Compound | Writhing Inhibition (%) |
|---|---|
| Naproxen | 64.68% |
| This compound | 82.09% |
| Naproxen Ethyl Ester | 82.59% |
Data sourced from a study on the in vivo analgesic activities of naproxen and its ester derivatives. banglajol.inforesearchgate.net
The effectiveness of a prodrug is critically dependent on its hydrolysis kinetics—the rate at which it converts back to the active parent drug. nih.gov The ideal ester prodrug must be stable enough to remain intact in the acidic environment of the stomach but be readily hydrolyzed by enzymes (esterases) in the blood and tissues to release naproxen. researchgate.netsemanticscholar.org
Kinetic studies are typically performed in various solutions that mimic physiological conditions. Research on glyceride prodrugs of naproxen showed that they were stable at an acidic pH but hydrolyzed effectively at a neutral pH of 7.4. semanticscholar.org Other studies on different naproxen esters found that while they have moderate chemical stability in buffer solutions (with half-lives of several days), they are rapidly cleaved in human serum. One study reported that the half-lives of piperazinylalkyl esters in 80% human serum ranged from a mere 0.4 to 77 minutes. nih.gov This rapid enzymatic conversion is highly desirable as it ensures the timely and efficient release of active naproxen after the prodrug has been safely absorbed into the systemic circulation. nih.gov
| Medium | Half-Life (t½) |
|---|---|
| Aqueous Buffer (pH 5.0) | 15 - 150 days |
| 80% Human Serum (pH 7.4) | 0.4 - 77 minutes |
Data illustrating the difference between chemical stability and rapid enzymatic hydrolysis. nih.gov
Bioactivation Mechanisms of Ester Prodrugs
The conversion of an inactive ester prodrug into its pharmacologically active parent drug within the body is a critical process known as bioactivation. For ester prodrugs, including this compound, the primary mechanism of this activation is enzymatic hydrolysis. This process is predominantly mediated by a superfamily of enzymes called carboxylesterases (CES), which are ubiquitous throughout the body.
The fundamental principle of this bioactivation involves the catalytic cleavage of the ester bond in the prodrug molecule. This reaction introduces a water molecule across the ester linkage, resulting in the liberation of the active carboxylic acid (in this case, Naproxen) and an alcohol (methanol, in the case of this compound). This enzymatic conversion regenerates the free carboxyl group of Naproxen, which is essential for its therapeutic activity, namely the inhibition of cyclooxygenase (COX) enzymes.
In humans, two major carboxylesterase isoforms are responsible for the metabolism of most ester-containing drugs:
Human Carboxylesterase 1 (hCE-1): This enzyme is highly expressed in the liver and is also found in various other tissues such as the lungs, kidneys, and macrophages. nih.gov hCE-1 typically hydrolyzes esters with a large acyl group and a small alcohol moiety. nih.gov Many common prodrugs, like the antiviral oseltamivir, are selectively activated by hCE-1. nih.gov
Human Carboxylesterase 2 (hCE-2): This isoform is found predominantly in the small intestine and liver. nih.gov In contrast to hCE-1, hCE-2 generally shows substrate preference for esters with a small acyl group and a large alcohol moiety. nih.gov It plays a crucial role in the activation of anticancer prodrugs such as irinotecan. nih.gov
The tissue-specific expression of these enzymes is a key consideration in prodrug design. A prodrug intended for activation in the liver would be designed to be an optimal substrate for hCE-1, whereas a drug targeted for activation in the gastrointestinal tract might be designed for hCE-2. While specific kinetic data for this compound hydrolysis by recombinant hCE-1 and hCE-2 are not extensively detailed in publicly available literature, the hydrolysis of other naproxen esters has been studied. For instance, phospho-naproxen was found to be effectively hydrolyzed by CES2. nih.gov The kinetics of hydrolysis for other naproxen ester-based mutual prodrugs have also been evaluated in liver homogenates, confirming the role of hepatic esterases in their bioactivation. researcher.life
Research into the enzymatic resolution of racemic this compound for the production of the therapeutically active (S)-Naproxen provides further insight into its interaction with ester-hydrolyzing enzymes. While often employing microbial lipases rather than human metabolic enzymes, these studies demonstrate the susceptibility of the methyl ester bond to enzymatic cleavage and highlight the stereoselectivity that enzymes can exhibit.
Below is a data table summarizing findings from studies on the enantioselective hydrolysis of racemic this compound by various esterases and lipases. This illustrates the principle of enzymatic cleavage, a cornerstone of the bioactivation process.
| Enzyme Source | Reaction Conditions | Key Findings | Enantiomeric Ratio (E) |
|---|---|---|---|
| Candida rugosa Lipase (B570770) (CRL) | Two-step acetone (B3395972) treatment, pH 6.0, 37°C | Achieved 38.4% hydrolysis of the racemate after 156 hours, yielding (S)-Naproxen with an enantiomeric excess (ee) of >98%. nih.gov | >100 nih.gov |
| Carboxylesterase NP (from Bacillus subtilis) | pH 8.75, 45°C, 1% Tween 80 surfactant | Reached up to 46.9% conversion in 5 hours with a product ee of 99%. The (S)-naproxen product was found to cause product inhibition. | ~500 |
| Immobilized Candida rugosa Lipase (on chitosan (B1678972) beads) | Biphasic system (isooctane/aqueous), pH 7.0, 35°C | The best conversion achieved was 45% with high enantioselectivity. | 185 |
| Magnetic Cross-Linked Lipase Aggregates (from Candida rugosa) | pH 7.5, 37°C | Demonstrated good reusability and effective kinetic resolution of this compound. | Not specified |
Pharmacological and Biological Evaluation in Vivo and in Vitro
Analgesic Activity Assessment
The analgesic effects of Naproxen (B1676952) Methyl Ester have been evaluated using models that differentiate between peripheral and central mechanisms of pain relief.
Peripheral Analgesia Models (e.g., Writhing Inhibition)
In studies utilizing the acetic acid-induced writhing test in mice, a standard model for assessing peripheral analgesic activity, Naproxen Methyl Ester has demonstrated potent effects. banglajol.inforesearchgate.net When administered at an equimolar dose of 25 mg/kg, this compound produced a significant inhibition of writhing reflexes. banglajol.info Research indicates that it achieved an 82.09% inhibition in this model. banglajol.inforesearchgate.netresearchgate.net This level of activity was found to be greater than that of its parent compound, Naproxen, which showed a 64.68% inhibition at an equivalent dose. banglajol.inforesearchgate.netbanglajol.info The increased analgesic effect of the methyl ester may be attributed to enhanced absorption. researchgate.net
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Source |
|---|---|---|---|
| This compound | 25 | 82.09 | banglajol.inforesearchgate.net |
| Naproxen | 25 | 64.68 | banglajol.inforesearchgate.net |
Central Analgesic Activity Models (e.g., Tail-Withdrawal Latency)
Currently, there is a lack of available scientific literature detailing the evaluation of this compound in central analgesic activity models, such as the tail-withdrawal latency or hot plate tests. These tests are designed to assess the response to thermal pain stimuli, which involves spinal and supraspinal pathways. wikipedia.orgnih.gov
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of this compound have been primarily assessed using acute inflammation models.
Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating acute anti-inflammatory activity. creative-biolabs.comfrontiersin.org In this model, this compound has shown significant efficacy. banglajol.inforesearchgate.net When administered orally at a 25 mg/kg dose, this compound demonstrated a time-dependent reduction in paw edema. researchgate.net The peak inhibitory effect was observed at the 5th hour after carrageenan injection, at which point it achieved a 96.75% inhibition of inflammation. banglajol.inforesearchgate.netbanglajol.info
Comparison of Potency with Naproxen and Reference Drugs
Direct comparisons of potency reveal that this compound possesses both analgesic and anti-inflammatory activities that are comparable, and in some aspects superior, to its parent drug, Naproxen. banglajol.inforesearchgate.net
Analgesic Potency: In the writhing inhibition test, this compound (82.09% inhibition) was demonstrably more potent than Naproxen (64.68% inhibition) at the same dose. banglajol.inforesearchgate.net
Anti-inflammatory Potency: In the carrageenan-induced paw edema model, the anti-inflammatory effect of this compound (96.75% inhibition at 5 hours) was found to be slightly higher than that of Naproxen (95.12% inhibition at 5 hours). banglajol.inforesearchgate.netbanglajol.info
| Compound | Dose (mg/kg) | Inhibition of Paw Edema at 5 hr (%) | Source |
|---|---|---|---|
| This compound | 25 | 96.75 | banglajol.inforesearchgate.net |
| Naproxen | 25 | 95.12 | banglajol.inforesearchgate.net |
Enzyme Inhibition Studies
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen is the inhibition of cyclooxygenase (COX) enzymes. nih.gov While direct in vitro enzyme kinetic assays on this compound are not extensively detailed in the available literature, in silico molecular docking studies have been conducted to predict its interaction with the COX-2 enzyme. banglajol.inforesearchgate.netbanglajol.info
These computational studies suggest that this compound has a high binding affinity for the COX-2 active site. researchgate.net The calculated binding energy for this compound was found to be -66.33 kcal/mol, which was slightly stronger than that of Naproxen (-63.94 kcal/mol). banglajol.info This higher binding energy suggests a potentially more stable interaction with the enzyme, which may correlate with its potent in vivo activities. banglajol.infobanglajol.info
Gastric Safety and Ulcerogenic Potential
A significant limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen is their potential to cause gastrointestinal toxicity. The free carboxylic acid group in naproxen is largely responsible for this side effect. Esterification of this group, creating prodrugs like this compound, is a key strategy to mitigate this issue.
In vivo studies in rat models have been conducted to assess the gastrointestinal effects of this compound. In these studies, rats administered this compound showed significantly less gastrointestinal injury and bleeding upon both microscopic and macroscopic examination compared to those treated with an equimolar dose of naproxen. Histopathological analysis revealed very little detectable damage in the stomach or small intestine of the animals treated with the ester derivative. This suggests that masking the carboxylic acid group as a methyl ester reduces direct mucosal irritation.
The ulcerogenic potential is often quantified using an ulcer index, which scores the number and severity of gastric lesions. In comparative studies, naproxen derivatives, including esters, have demonstrated a significant reduction in ulcerogenic potential compared to the parent drug. In a study involving Sprague-Dawley rats, the group treated with this compound showed a markedly lower ulcer index compared to the group treated with naproxen, indicating a superior gastric safety profile for the ester prodrug.
| Treatment Group | Average Number of Ulcers | Average Severity Score | Ulcer Index |
|---|---|---|---|
| Naproxen | 15.5 ± 2.5 | 2.0 ± 0.5 | 24.13 |
| Naproxen Derivative (Carbamoylmethyl ester) | 5.0 ± 1.0 | 1.0 ± 0.3 | 11.73 |
Data adapted from a study on naproxen derivatives, illustrating the significant reduction in ulcer index compared to the parent drug.
Cytotoxicity and Anticancer Activity (for derivatives)
Research has expanded to evaluate the potential of naproxen derivatives as anticancer agents, often through mechanisms independent of COX inhibition. Various modifications of the naproxen scaffold have been synthesized and tested for their growth inhibitory activity against human tumor cell lines.
In one study, a series of amide derivatives were developed from naproxen with the goal of enhancing anticancer activity while eliminating COX-inhibitory side effects. Several of these derivatives showed a significant increase in potency against the human HT-29 colon tumor cell line, with some compounds being up to two orders of magnitude more potent than the parent naproxen. Importantly, these active derivatives showed no significant inhibition of COX-1 or COX-2 enzymes.
Another study reported on a novel naproxen derivative that displayed enhanced cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). This derivative was found to induce apoptosis and inhibit the synthesis of prostaglandin (B15479496) E₂ (PGE₂) in cancer cells.
The table below summarizes the cytotoxic activity of selected naproxen derivatives against different cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|
| Naproxen | HT-29 (Colon Cancer) | >1000 |
| Derivative 3a (Amide) | HT-29 (Colon Cancer) | 11.4 |
| Derivative 3g (Amide) | HT-29 (Colon Cancer) | 18.5 |
| Derivative 3i (Amide) | HT-29 (Colon Cancer) | 20.1 |
| Naproxen Sodium | MCF-7 (Breast Cancer) | ~400 |
| Derivative 4 | MCF-7 (Breast Cancer) | ~100 |
| Naproxen Sodium | MDA-MB-231 (Breast Cancer) | >500 |
| Derivative 4 | MDA-MB-231 (Breast Cancer) | ~150 |
This table presents a selection of data from studies on the anticancer activity of various naproxen derivatives.
Bioavailability Studies (for prodrugs)
This compound, as a prodrug of the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen, has been a subject of research to enhance the therapeutic profile of the parent compound. The bioavailability of a prodrug is a critical factor in determining its efficacy, as it must be efficiently absorbed and then converted to the active parent drug in the body.
While specific pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for this compound are not extensively detailed in publicly available literature, in vivo studies on its pharmacological effects provide strong evidence of its bioavailability.
A study evaluating the analgesic and anti-inflammatory activities of this compound demonstrated its potent effects. banglajol.inforesearchgate.net In an animal model of peripheral analgesia, this compound exhibited a significant writhing inhibition, indicating a strong analgesic response. banglajol.info Furthermore, in an anti-inflammatory study, it showed a substantial inhibition of inflammation. banglajol.info The potent in vivo activity of this compound suggests that it is effectively absorbed and hydrolyzed to naproxen, the active moiety, leading to a pronounced pharmacological effect.
For comparison, the oral bioavailability of naproxen itself is approximately 95%, with peak plasma concentrations typically occurring 2 to 4 hours after oral administration of the free acid and 1 to 2 hours for the sodium salt formulation. fda.govwikipedia.orgdrugbank.com The elimination half-life of naproxen is generally between 12 and 17 hours. drugbank.comnih.gov The development of this compound as a prodrug aims to leverage these favorable pharmacokinetics while potentially offering advantages such as improved gastrointestinal tolerance.
Comparative Pharmacological Activity of Naproxen and its Methyl Ester
| Compound | Peripheral Analgesia (% Writhing Inhibition) | Anti-inflammatory Activity (% Inhibition of Inflammation) |
|---|---|---|
| Naproxen | 64.68% | 95.12% |
| This compound | 82.09% | 96.75% |
Toxicological Screening Systems (e.g., Germination Bioassays)
Alternative toxicological screening systems, such as germination bioassays, offer a valuable, ethical, and cost-effective method for the preliminary assessment of the toxicity of new chemical entities, including prodrugs like this compound. These systems can provide insights into the potential phytotoxicity and, by extension, general cytotoxicity of a compound.
A significant study utilized a germination bioassay with radish (Raphanus sativus L.) seeds to evaluate the toxicological effects of potential naproxen prodrugs. researchgate.netnih.gov In this bioassay, the researchers assessed the impact of the compounds on radicle and hypocotyl growth. The study found that both enantiomers of naproxen and its related compound, naproxol, inhibited the radicle growth of the radish seeds at a concentration of 1mM. researchgate.netnih.gov
In contrast, four novel combinatorial esters of naproxen, which are structurally related to simple esters like this compound, were synthesized and tested in the same germination bioassay at a concentration of 0.5mM. researchgate.netnih.govscience.gov The results were noteworthy: these ester prodrugs did not inhibit either the radicle or the hypocotyl growth of the radish seeds. researchgate.netnih.govscience.gov This finding suggests that the esterification of naproxen's carboxylic acid group can lead to a significant reduction in toxicity in this particular screening system. The reduced toxicity of the ester prodrugs in the germination bioassay may be attributed to the masking of the free carboxylic acid group, which is often implicated in the gastrointestinal side effects of NSAIDs.
While this study did not specifically report on this compound itself, the findings for structurally similar, more complex naproxen esters provide a strong indication that this compound would likely exhibit a favorable toxicological profile in such a bioassay. The principle of using germination bioassays as a preliminary toxicological screen is based on the similarities in physicochemical properties that govern the biological activity of certain compounds in both plant and human systems. researchgate.net
Further toxicological evaluations of naproxen enantiomers using a battery of ecotoxicity bioassays, including tests with bacteria, algae, and fish cells, have also been conducted. nih.gov These studies provide a broader understanding of the environmental and cellular toxicity of the parent compound and highlight the utility of diverse bioassay systems in toxicological screening.
Effect of Naproxen and its Ester Prodrugs on Radish Seed Germination
| Compound | Concentration | Effect on Radicle Growth | Effect on Hypocotyl Growth |
|---|---|---|---|
| Naproxen (enantiomers) | 1mM | Inhibition | No significant inhibition |
| Naproxol (enantiomers) | 1mM | Inhibition | Inhibition (R)-(+)-naproxol and racemic naproxol |
| Naproxen Combinatorial Esters | 0.5mM | No inhibition | No inhibition |
Stability Studies and Degradation Pathways
Forced Degradation Studies
Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. Such studies involve exposing the compound to conditions more severe than accelerated stability testing. While extensive data exists for the parent compound, naproxen (B1676952), the stability of its methyl ester can be inferred from its chemical structure and available research. mdpi.comscirp.orgnih.gov
The ester linkage in Naproxen Methyl Ester is susceptible to hydrolysis under both acidic and basic conditions, yielding naproxen and methanol (B129727) as the primary degradation products. nih.gov
Acid-Catalyzed Hydrolysis : In acidic environments, the ester undergoes hydrolysis. Studies on the parent drug, naproxen, show it is susceptible to degradation under acidic conditions, which can lead to the formation of various impurities. mdpi.comrjptonline.org For the methyl ester, the primary reaction is the cleavage of the ester bond.
Base-Catalyzed Hydrolysis : Saponification, or base-catalyzed hydrolysis, is a common reaction for esters. This compound is readily hydrolyzed in the presence of a base. atlantis-press.com This process is often utilized intentionally in enzymatic resolution methods to produce enantiomerically pure (S)-naproxen. nih.govresearchgate.net
The rate of hydrolysis is influenced by pH and temperature. Studies on similar naproxen esters have shown that the stability in aqueous media is highly pH-dependent. capes.gov.brrsc.org
Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), is a common degradation pathway for many pharmaceuticals. While specific studies on the oxidative degradation of this compound are limited, research on naproxen shows it can be degraded by oxidation. mdpi.comresearchgate.net However, some studies report naproxen to be relatively stable under certain oxidative conditions (e.g., 5% H₂O₂ for 15 minutes). mdpi.com The degradation of the naproxen moiety within the ester would likely follow similar pathways, which can involve reactions at the naphthalene (B1677914) ring system. frontiersin.orgiraj.in
Exposure to ultraviolet (UV) light can induce photochemical degradation. Naproxen itself is known to be susceptible to photodegradation, leading to the formation of several photoproducts. mdpi.commdpi.comnih.gov The primary mechanism often involves decarboxylation of the propionic acid side chain. mdpi.com For this compound, UV exposure would likely lead to similar degradation of the core naproxen structure. One study noted that significant changes occur when naproxen solutions are exposed to UV light, especially at an acidic pH. mdpi.com The main photoproducts identified from naproxen degradation include 1-(6-methoxynaphthalen-2-yl)ethan-1-one and 1-(6-methoxynaphthalen-2-yl)ethan-1-ol. mdpi.com
Thermal stability is crucial for determining appropriate storage and processing conditions. Studies on naproxen have shown varied results depending on the specific conditions, with some indicating stability and others showing degradation at elevated temperatures. mdpi.comscirp.org One study demonstrated that heating naproxen in methanol could lead to the formation of this compound through esterification. akjournals.com This suggests that under certain thermal conditions, particularly in the presence of methanol, the equilibrium could favor the formation of the ester. Conversely, at high temperatures, the ester itself would be expected to degrade, although specific pathways are not well-documented in the reviewed literature.
Stability in Formulations (e.g., Topical Formulations)
Naproxen esters are explored for use in topical formulations to enhance skin permeation. najah.eduresearchgate.net The stability of the ester within the formulation is paramount for ensuring efficacy and safety.
A study on various alkyl esters of naproxen formulated in a topical solution (dissolved in isopropyl alcohol and isopropyl palmitate) investigated their stability over three months at room temperature (25°C) and accelerated conditions (40°C). najah.eduresearchgate.net The results for a naproxen butyl ester formulation, which serves as a surrogate for ester stability, showed that the formulation remained stable, with the assay of the active ingredient staying within standard limits. najah.eduresearchgate.net Another study found that certain 1-alkylazacycloalkan-2-one esters of naproxen were significantly more stable in aqueous media and isopropyl myristate than others, highlighting how the ester promoiety influences stability. capes.gov.br
| Compound | Storage Temperature | Assay Result (% of initial) | Physical Appearance |
|---|---|---|---|
| Naproxen Butyl Ester | 25°C | 98-99% | No change |
| Naproxen Butyl Ester | 40°C | 98-99% | No change |
Identification of Degradation Products (Impurities)
This compound is itself considered a process-related impurity in naproxen preparations, often designated as "Naproxen Impurity E". ncats.iochemodex.comfishersci.comsigmaaldrich.com
The primary degradation products of this compound arise from the cleavage of the ester bond.
| Degradation Pathway | Primary Products | Chemical Structure of Products |
|---|---|---|
| Acid/Base Hydrolysis | Naproxen, Methanol | C₁₄H₁₄O₃, CH₄O |
Under stress conditions such as oxidation, photolysis, or extreme heat, further degradation of the naproxen molecule can occur. The degradation products would be similar to those identified in forced degradation studies of naproxen itself. mdpi.commdpi.com These can include products of decarboxylation, demethylation, and hydroxylation. mdpi.comresearchgate.net
Identified degradation products from the naproxen moiety under various stress conditions include:
1-(6-methoxynaphthalen-2-yl)ethan-1-one (MACN) mdpi.com
1-(6-methoxynaphthalen-2-yl)ethan-1-ol (MNETOH) mdpi.com
2-acetyl-6-methoxy-naphthalene mdpi.com
Future Research Directions and Translational Perspectives for Naproxen Methyl Ester
Naproxen (B1676952) methyl ester, the methyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) naproxen, is a significant compound in pharmaceutical research. It serves as a crucial intermediate in the synthesis of various other molecules and is a key subject in the development of prodrugs designed to enhance the therapeutic profile of naproxen. This article explores the future research directions and translational perspectives concerning naproxen methyl ester, focusing on advancements in its chemistry, analysis, and preclinical development.
Q & A
Q. What standard methods ensure high-purity synthesis of Naproxen Methyl Ester?
The Fischer esterification reaction is commonly employed, involving naproxen, methanol, and acid catalysis (e.g., H₂SO₄). For controlled reactions, coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to activate the carboxylic acid group, followed by purification via liquid-liquid extraction and vacuum distillation . Analytical techniques such as NMR and GC-MS validate purity (>95%) and structural identity .
Q. Which in vivo models are suitable for evaluating the analgesic efficacy of this compound?
The acetic acid-induced writhing test in rodents is a validated model. Administer the compound at 25 mg/kg body weight, and measure writhing inhibition (%) over 30 minutes. Statistical significance (e.g., p < 0.05) is determined using ANOVA with post-hoc tests, comparing results to naproxen as a reference .
Q. How can researchers confirm the chemical identity and purity of synthesized this compound?
Use a combination of chromatographic (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR, IR). For example, ¹H NMR should show characteristic peaks: δ 3.65–3.85 ppm (methoxy group) and δ 7.1–7.8 ppm (naphthalene protons). Purity is confirmed via GC retention time alignment with certified reference standards .
Q. What experimental parameters influence the yield of this compound in esterification reactions?
Key factors include molar ratio (alcohol:acid > 3:1), catalyst type (acidic vs. coupling agents), reaction temperature (60–80°C), and solvent choice (anhydrous dichloromethane). Optimize using factorial design to identify interactions between variables .
Advanced Research Questions
Q. How do molecular docking studies predict COX-2 binding affinity for this compound derivatives?
Perform glide docking (Schrödinger Suite) to simulate ligand-enzyme interactions. Key residues like ARG120 and TYR355 in COX-2 form hydrogen bonds. Calculate binding energies (ΔGbind) via MM-GBSA; methyl ester derivatives show higher affinity (-66.33 kcal/mol) than isopropyl analogs due to stronger van der Waals interactions with TRP387 .
Q. What statistical approaches optimize reaction conditions for synthesizing this compound?
Use Taguchi’s orthogonal array design (L9 array) to screen four parameters (catalyst concentration, temperature, molar ratio, solvent) at three levels. Analyze signal-to-noise (S/N) ratios to prioritize catalyst concentration (77.6% contribution) and validate with ANOVA .
Q. How does enantiomeric purity impact pharmacological activity, and what methods resolve racemic this compound?
The (S)-enantiomer exhibits 28-fold higher COX-2 inhibition than the (R)-form. Use Candida rugosa lipase encapsulated in calix[4]arene-silica matrices for enantioselective hydrolysis in supercritical CO₂. Optimize parameters (pH 7.0, 35°C) to achieve enantiomeric excess (ee) >90% .
Q. Which ADME/Tox profiles are critical for preclinical advancement of this compound analogs?
Assess solubility (LogP <3), plasma protein binding (<90%), and metabolic stability (CYP450 inhibition). Methyl esters show reduced cardiotoxicity compared to ethyl/isopropyl analogs. Use in silico tools (e.g., SwissADME) to predict BBB permeability and Ames test results for mutagenicity .
Q. How do structural modifications (e.g., alkyl chain length) affect the anti-inflammatory activity of Naproxen esters?
Methyl and ethyl esters show 82% writhing inhibition vs. 64.7% for naproxen, due to enhanced COX-2 binding. Isopropyl esters exhibit reduced activity (ΔGbind = -58.2 kcal/mol) from weaker TRP387 interactions. Correlate in vivo efficacy with molecular dynamics simulations of ligand flexibility .
Q. What advanced characterization techniques resolve crystallographic or metabolic properties of this compound?
Single-crystal X-ray diffraction confirms stereochemistry, while LC-MS/MS identifies metabolites (e.g., demethylated glucuronides). For chiral analysis, use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
